4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine
Overview
Description
The compound “4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine” is a derivative of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine class of compounds . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase , which are enzymes involved in cell growth and proliferation.
Synthesis Analysis
The synthesis of these compounds is a complex process that involves multiple steps. The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a tetrahydropyrido[3,4-d]pyrimidine core . This core structure can be modified with various substituents to create different derivatives .Chemical Reactions Analysis
The chemical reactions involving these compounds are likely to be complex and highly specific. They may involve interactions with various enzymes and other biological molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific derivative. For example, one derivative, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, is a powder with a melting point of 206-211 °C (decomposition) and is stored at 2-8°C .Scientific Research Applications
Crystallographic Analysis : The compound Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, closely related to the queried compound, was analyzed for its molecular structure, revealing a chair conformation for the thiomorpholine ring and a distorted envelope conformation for the tetrahydropyridine ring. This study highlights the structural characteristics important for scientific and medicinal applications (Aridoss et al., 2009).
Organic Synthesis : Research on the synthesis of pyridazinones, closely related to the queried compound, has demonstrated their utility in one-pot, multi-component processes, indicating their potential in developing new organic compounds (Yehia et al., 2002).
Antimicrobial Activity : Thiomorpholine derivatives, including compounds similar to the queried chemical, have been synthesized and evaluated for their antimicrobial activity. This research is pivotal in the development of new antimicrobial agents (Kardile & Kalyane, 2010).
Electrochromic Applications : A study on electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which shares a structural similarity with the queried compound, has revealed their application in electrochromic devices. These compounds exhibit significant stability and high optical contrasts, making them suitable for such technologies (Cho et al., 2015).
Base Oil Improvement : Pyridazinone derivatives, including structures akin to the queried compound, have been synthesized and tested as antioxidants and corrosion inhibitors in base oil, showcasing their potential in industrial applications (Nessim, 2017).
Scaffold Development : The development of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivatives, which are structurally related to the queried compound, has been researched for potential applications in pharmaceuticals. This research focuses on creating versatile scaffolds for drug development (Borisov et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets, the mTOR and PI3 kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its disruption of the PI3K/AKT/mTOR pathway .
Safety and Hazards
The safety and hazards associated with these compounds would depend on the specific derivative and its intended use. For example, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOSYKVNNVTFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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